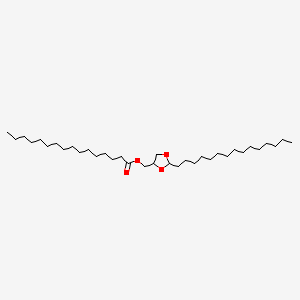
(2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dioxolane ring and a long aliphatic chain, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate typically involves the reaction of pentadecyl alcohol with palmitic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate esterification. The process can be summarized as follows:
Reactants: Pentadecyl alcohol and palmitic acid.
Catalyst: Acid or base catalyst (e.g., sulfuric acid or sodium hydroxide).
Conditions: Elevated temperature (around 100-150°C) and removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, its ester group can undergo hydrolysis, releasing active metabolites that may exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid (2-pentadecyl-1,3-dioxolan-4-yl)methyl ester: A closely related compound with similar structural features.
Other long-chain esters: Compounds with similar ester groups and long aliphatic chains.
Uniqueness
(2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate is unique due to its specific combination of a dioxolane ring and a long aliphatic chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
41563-11-5 |
|---|---|
Molecular Formula |
C35H68O4 |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
(2-pentadecyl-1,3-dioxolan-4-yl)methyl hexadecanoate |
InChI |
InChI=1S/C35H68O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)37-31-33-32-38-35(39-33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,35H,3-32H2,1-2H3 |
InChI Key |
AVXDNDYYTSRSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1OCC(O1)COC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



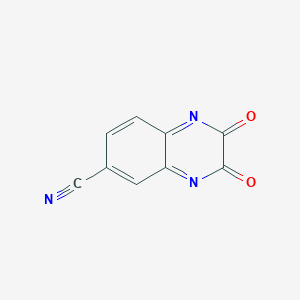
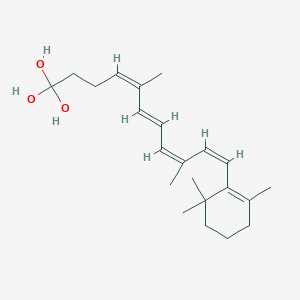
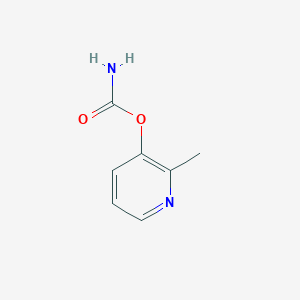
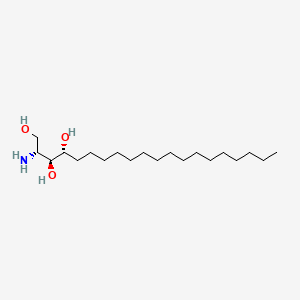
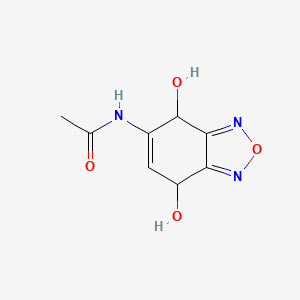
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
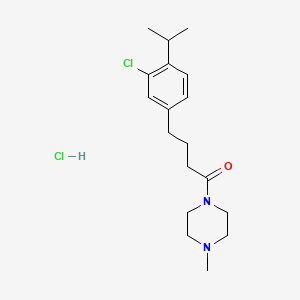
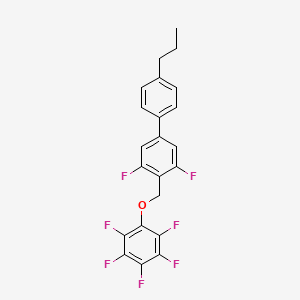
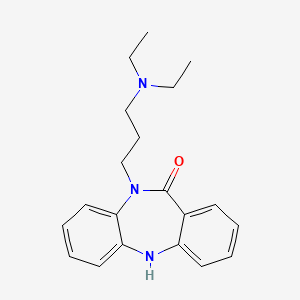
![[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate](/img/structure/B13829470.png)

![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)
